REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][SH:5].O[CH2:7][C:8]1[S:9][CH:10]=[CH:11][CH:12]=1.[OH-].[Na+]>Cl>[S:9]1[CH:10]=[CH:11][CH:12]=[C:8]1[CH2:7][S:5][CH2:4][CH2:3][NH2:2] |f:0.1,3.4|
|
Name
|
|
Quantity
|
9.95 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OCC=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 0°
|
Type
|
TEMPERATURE
|
Details
|
was maintained at below 5°
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extracts were evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled at 158°-164°/760 mm Hg
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CSCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |